Hoffer's Chlorzucker

Übersicht

Beschreibung

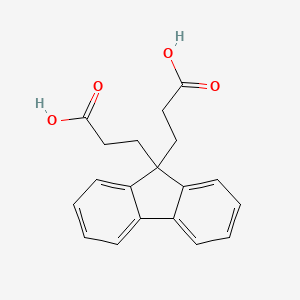

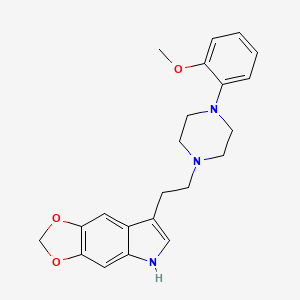

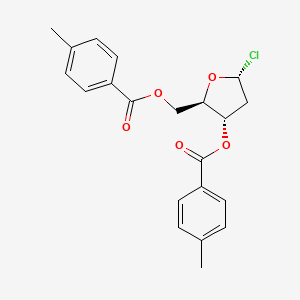

Hoffer’s chlorosugar is a unique family of carbohydrate-based derivatives. It has the molecular formula C21H21ClO5 . The average mass is 388.841 Da and the monoisotopic mass is 388.107758 Da .

Molecular Structure Analysis

Hoffer’s chlorosugar has 3 defined stereocentres . The structure includes a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group .Physical And Chemical Properties Analysis

Hoffer’s chlorosugar has a density of 1.3±0.1 g/cm3 . The boiling point is 518.4±50.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 7 freely rotating bonds . The polar surface area is 62 Å2 . The molar volume is 303.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthese einer fluoreszierenden "Turn-On"-DNA-Hybridisierungssonde

Hoffer's Chlorzucker wird bei der Synthese einer fluoreszierenden "Turn-On"-DNA-Hybridisierungssonde verwendet . Diese Sonde ist so konzipiert, dass sie das Vorhandensein bestimmter DNA-Sequenzen nachweisen kann. Die Synthese der Sonde beginnt mit 5-Amino-2-methylbenzothiazol und liefert das DEAtC-Nukleobasen-Analogon in vier synthetischen Schritten. Dieses Nukleobasen-Analogon wird dann unter Verwendung von BSA silyliert und mit this compound konjugiert, um das geschützte DEAtC-Nukleosid in guter Ausbeute bereitzustellen .

Festphasen-DNA-Synthese

Nach Entfernung der Schutzgruppe und chromatographischer Isolierung des β-Anomers lieferten Dimethoxytritylierung und Phosphoramidit-Synthese das Monomer für die Festphasen-DNA-Synthese . Festphasen-DNA-Synthesebedingungen unter Verwendung einer verlängerten Kupplung des DEAtC-Amidits und einer kurzen Entschützungszeit werden verwendet, um die Effizienz zu maximieren .

Fluoreszierende Nukleosid-Analoga

This compound wird zur Herstellung von fluoreszierenden Nukleosid-Analoga verwendet . Diese Analoga haben in der Biophysik breite Anwendung gefunden, da sie die Fähigkeit besitzen, über Nukleinsäure-Konformation, -Erkennung, -Struktur und -Sequenz zu berichten .

Chemische Analyse

This compound wird in der chemischen Analyse verwendet, insbesondere im Bereich der Lebensmittel- und Getränkeprüfung sowie -herstellung . Es unterstützt die Formulierung und mikrobiologische Analyse verschiedener Produkte .

Umweltprüfung

This compound wird auch in der Umweltprüfung eingesetzt . Dazu gehören Luftprobenahme und -überwachung sowie die Prüfung von Trinkwasser .

Cannabis-Test

Im schnell wachsenden Bereich der Cannabis-Tests wird this compound verwendet, um die chemische Zusammensetzung von Cannabis-Produkten zu analysieren .

Wirkmechanismus

Target of Action

Hoffer’s chlorosugar primarily targets the APOBEC3A-H enzyme family . This family is a part of the human innate immune system and plays a crucial role in deaminating cytosine to uracil in single-stranded DNA (ssDNA), thereby preventing the spread of pathogenic genetic information .

Mode of Action

Hoffer’s chlorosugar interacts with its targets by inhibiting the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, which promotes viral and cancer evolution, thus enabling the progression of diseases and development of drug resistance .

Biochemical Pathways

The primary biochemical pathway affected by Hoffer’s chlorosugar is the cytosine deamination pathway . By inhibiting the APOBEC3A-H enzyme family, Hoffer’s chlorosugar can prevent the conversion of cytosine to uracil in ssDNA . This action can limit the spread of pathogenic genetic information and potentially slow the progression of diseases and the development of drug resistance .

Result of Action

The molecular and cellular effects of Hoffer’s chlorosugar’s action primarily involve the inhibition of the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, potentially slowing the progression of diseases and the development of drug resistance .

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHSYOMVMMNQJQ-OTWHNJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4330-21-6, 3601-89-6 | |

| Record name | Hoffer's chlorosugar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4330-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxydi(p-toluoyl)-alpha-D-erythro-pentofuranosyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-deoxydi(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you provide examples of reactions where Hoffer's chlorosugar is used to synthesize modified nucleosides with specific properties?

A1: Absolutely! Here are a few examples:

Q2: Are there any regioselectivity challenges when using Hoffer's chlorosugar, and how are they addressed?

A3: Yes, achieving regioselective glycosylation, particularly with ambident nucleophiles like purines, can be challenging. Studies have shown that using bulky protecting groups like 2,3-dicyclohexylsuccinimide (Cy2SI) on the purine base significantly enhances regioselectivity during glycosylation with Hoffer's chlorosugar. [] This approach favors the desired N9-glycosylation over potential N7-glycosylation, leading to the synthesis of the desired nucleoside isomer.

Q3: Hoffer's chlorosugar is often used in conjunction with other reagents. Can you provide an example?

A4: Certainly! In the synthesis of dDs amidite, a building block for DNA incorporating the unnatural base Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine), Hoffer's chlorosugar is reacted with a protected Ds base. [] This reaction is typically carried out in the presence of a Lewis acid catalyst, such as silver triflate, to activate the chlorosugar and facilitate the formation of the desired N-glycosidic bond.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.